
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one
Overview
Description
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the fourth position, a methyl group at the sixth position, and a nitro group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one typically involves the nitration of 4-chloro-6-methylpyridin-2(1H)-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-6-methyl-3-nitropyridin-2(1H)-one.
Substitution: 4-Substituted-6-methyl-3-nitropyridin-2(1H)-one derivatives.
Oxidation: 4-Chloro-6-carboxy-3-nitropyridin-2(1H)-one.
Scientific Research Applications
Pharmaceutical Development
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one serves as a precursor or active ingredient in the development of pharmaceuticals. Its derivatives have been investigated for various biological activities, including:
- Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial effects, making them candidates for developing new antibiotics.
- Anti-inflammatory and Anticancer Activities : The compound has shown potential in inhibiting specific enzymes that are crucial in inflammatory processes and cancer cell proliferation. Modifications to its nitro and chloro groups can enhance these interactions, leading to improved efficacy and reduced toxicity .
Agricultural Chemicals
The compound's derivatives have been explored for their phytotoxic activities, particularly against dicotyledonous plant species. Studies have shown that certain formulations based on this compound can selectively inhibit the growth of undesirable plants while being less harmful to monocotyledonous species . This selectivity is valuable in developing herbicides that target specific weeds without damaging crops.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of derivatives of this compound demonstrated significant inhibition of cancer cell lines when modified with various functional groups. The research highlighted how specific substitutions could enhance binding affinity to cancer-related targets, indicating potential for drug development.
Case Study 2: Herbicidal Activity
Another research project evaluated the phytotoxic effects of this compound on several plant species. The results showed that at specific concentrations, the compound effectively inhibited the growth of Ipomoea grandifolia and Cucumis sativus, suggesting its utility as an herbicide in agricultural practices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitropyridin-2(1H)-one: Lacks the methyl group at the sixth position.
6-Methyl-3-nitropyridin-2(1H)-one: Lacks the chlorine atom at the fourth position.
4-Chloro-6-methylpyridin-2(1H)-one: Lacks the nitro group at the third position.
Uniqueness
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity
Biological Activity
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. The compound features a chlorine atom at the 4-position, a methyl group at the 6-position, and a nitro group at the 3-position of the pyridine ring, contributing to its reactivity and biological interactions.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 188.57 g/mol
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies suggest that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : The compound has shown promise as an anticancer agent. For instance, its structural analogs have been evaluated for their ability to inhibit specific kinases involved in cancer cell proliferation. Notably, compounds similar to this compound have demonstrated inhibitory effects on kinases such as p70S6Kβ, with IC50 values indicating significant potency.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Inhibits growth of bacteria and fungi |
Anticancer | Inhibits kinases involved in cell proliferation |
Anti-inflammatory | Potential to modulate inflammatory responses |
Enzyme Inhibition | Interacts with various enzymes affecting cellular processes |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction, leading to reactive intermediates that interact with cellular components. The presence of chlorine and methyl groups enhances the compound's stability and reactivity, influencing its interactions with enzymes and receptors .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- Kinase Inhibition Studies : A study reported that derivatives of nitropyridines showed significant inhibitory activity against several kinases, suggesting that modifications to the nitro and chloro groups could enhance their efficacy against cancer cells .
- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibits antimicrobial properties against various strains, indicating its potential as a lead compound for antibiotic development .
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms fully .
Properties
IUPAC Name |
4-chloro-6-methyl-3-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-2-4(7)5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOGQFQXRSVZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465739 | |
Record name | 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95835-64-6 | |
Record name | 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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